molecular formula C19H16O2 B14216219 Methyl 2-benzylidene-5-phenylpent-4-ynoate CAS No. 754984-52-6

Methyl 2-benzylidene-5-phenylpent-4-ynoate

Cat. No.: B14216219
CAS No.: 754984-52-6
M. Wt: 276.3 g/mol
InChI Key: MAHWBIOVTIXSFF-UHFFFAOYSA-N
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Description

Methyl 2-benzylidene-5-phenylpent-4-ynoate is an organic compound with the molecular formula C19H16O2 It is characterized by its unique structure, which includes a benzylidene group and a phenylpent-4-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzylidene-5-phenylpent-4-ynoate typically involves the reaction of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate with acetyl chloride in the presence of pyridine and dichloromethane at room temperature . The reaction mixture is then purified by column chromatography to obtain the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzylidene-5-phenylpent-4-ynoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Methyl 2-benzylidene-5-phenylpent-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-benzylidene-5-phenylpent-4-ynoate involves its interaction with molecular targets through its functional groups. The benzylidene and phenylpent-4-ynoate moieties can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate
  • (+/-)-Methyl 2-(tert-butoxycarbonylamino)-5-phenylpent-4-ynoate
  • Methyl 2-acetyl-5-phenylpent-4-enoate
  • Methyl 2-(benzenesulfonyl)-5-phenylpent-4-enoate

Uniqueness

Methyl 2-benzylidene-5-phenylpent-4-ynoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

754984-52-6

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

methyl 2-benzylidene-5-phenylpent-4-ynoate

InChI

InChI=1S/C19H16O2/c1-21-19(20)18(15-17-11-6-3-7-12-17)14-8-13-16-9-4-2-5-10-16/h2-7,9-12,15H,14H2,1H3

InChI Key

MAHWBIOVTIXSFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)CC#CC2=CC=CC=C2

Origin of Product

United States

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